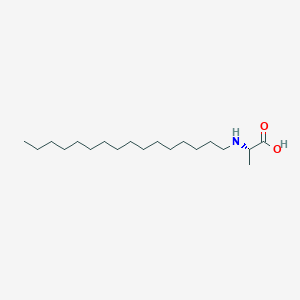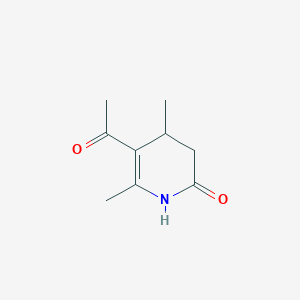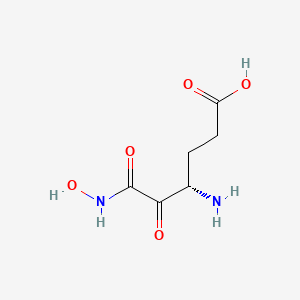
(4S)-4-amino-6-(hydroxyamino)-5,6-dioxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-amino-6-(hydroxyamino)-5,6-dioxohexanoic acid: is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of both an amino group and a hydroxyamino group, along with two oxo groups on a hexanoic acid backbone. It is a chiral molecule with the (4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-amino-6-(hydroxyamino)-5,6-dioxohexanoic acid typically involves multi-step organic reactions. One common approach is the selective functionalization of a hexanoic acid derivative. The process may include:
Protection and Deprotection Steps: Protecting groups are used to shield reactive sites during intermediate steps.
Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.
Oxidation: Controlled oxidation reactions to introduce the oxo groups.
Hydroxyamination: Introduction of the hydroxyamino group through hydroxylation followed by amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form additional oxo groups or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and hydroxyamino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Carboxylic acids, diketones.
Reduction Products: Diols, amino alcohols.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique functional groups.
Metabolic Pathways: Investigated for its role in metabolic pathways involving amino acids.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Biomarker Research: Used in studies to identify biomarkers for certain diseases.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (4S)-4-amino-6-(hydroxyamino)-5,6-dioxohexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of both amino and hydroxyamino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules. This can lead to inhibition or activation of enzymatic pathways, affecting various biological processes.
Comparison with Similar Compounds
(4S)-4-amino-5-oxohexanoic acid: Lacks the hydroxyamino group.
(4S)-4-hydroxyamino-5,6-dioxohexanoic acid: Lacks the amino group.
(4R)-4-amino-6-(hydroxyamino)-5,6-dioxohexanoic acid: Different stereochemistry.
Uniqueness:
Functional Groups: The combination of amino, hydroxyamino, and oxo groups makes it unique.
Chirality: The (4S) configuration provides specific stereochemical properties that influence its reactivity and interactions.
This detailed article provides a comprehensive overview of (4S)-4-amino-6-(hydroxyamino)-5,6-dioxohexanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
656831-31-1 |
|---|---|
Molecular Formula |
C6H10N2O5 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
(4S)-4-amino-6-(hydroxyamino)-5,6-dioxohexanoic acid |
InChI |
InChI=1S/C6H10N2O5/c7-3(1-2-4(9)10)5(11)6(12)8-13/h3,13H,1-2,7H2,(H,8,12)(H,9,10)/t3-/m0/s1 |
InChI Key |
BMFPRXSXMVLCGO-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)C(=O)NO)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)C(=O)NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15158706.png)
![[3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride](/img/structure/B15158707.png)
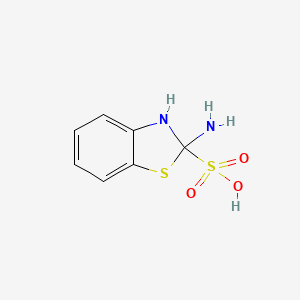
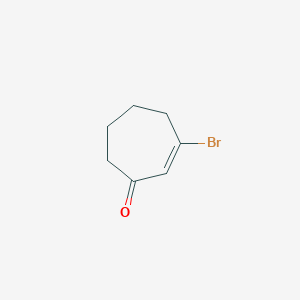
![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-5-methylpyridine](/img/structure/B15158721.png)

![Methyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate](/img/structure/B15158733.png)
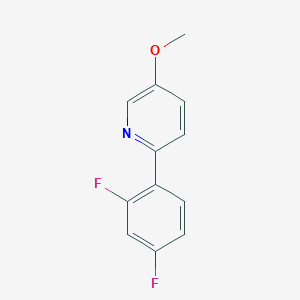

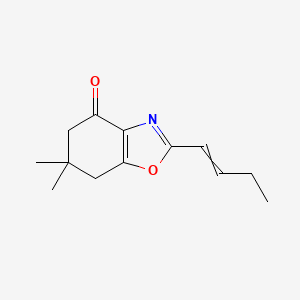
![5-iodo-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol](/img/structure/B15158771.png)
![N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide](/img/structure/B15158776.png)
